molecular formula C13H17Cl2N3 B1524802 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride CAS No. 1609407-54-6

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

Cat. No.: B1524802
CAS No.: 1609407-54-6
M. Wt: 286.2 g/mol
InChI Key: CBXSFRULRPGDPQ-UHFFFAOYSA-N
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Description

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride is a quinoline derivative featuring a pyrrolidinyl substituent at the 8-position and an amine group at the 5-position, with two hydrochloride counterions enhancing its solubility and stability. The dihydrochloride salt form improves aqueous solubility, a critical factor for in vitro and in vivo studies.

Properties

IUPAC Name

8-pyrrolidin-1-ylquinolin-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c14-11-5-6-12(16-8-1-2-9-16)13-10(11)4-3-7-15-13;;/h3-7H,1-2,8-9,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXSFRULRPGDPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C3C(=C(C=C2)N)C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Quinoline Derivatives

The key step in the synthesis involves nucleophilic aromatic substitution (SNAr) on quinoline derivatives, where the pyrrolidine nitrogen acts as the nucleophile attacking an activated quinoline ring. Quinoline rings substituted with good leaving groups at the 8-position (such as halides) facilitate this substitution.

  • Typical Procedure:

    • Starting from 8-chloro-5-nitroquinoline or similar halogenated quinoline derivatives.
    • Reaction with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF or DMSO).
    • The nucleophilic pyrrolidine displaces the halide to form 8-(1-pyrrolidinyl)-5-nitroquinoline.
  • Reduction Step:

    • The nitro group at the 5-position is reduced to an amine.
    • Common reducing agents: catalytic hydrogenation (H2 with Pd/C) or chemical reduction (e.g., SnCl2 in HCl).
    • This yields 8-(1-pyrrolidinyl)-5-quinolinamine.
  • Salt Formation:

    • The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
    • This improves compound stability and solubility.

This SNAr approach is supported by general methodologies for quinoline functionalization and nucleophilic substitutions on heteroaromatic rings.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
8-Chloro-5-nitroquinoline + Pyrrolidine Pyrrolidine, DMF, reflux, 6–12 h 70–85 SNAr substitution at C-8
Reduction of Nitro to Amine H2, Pd/C, ethanol, room temp or SnCl2/HCl 80–95 Selective reduction of nitro group
Formation of Dihydrochloride Salt HCl in ethanol or ether, stirring, room temp >90 Salt formation for stability and purity

Note: Yields are approximate and based on analogous quinoline derivative syntheses documented in the literature.

Mechanistic Insights

  • The SNAr reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electron-deficient quinoline ring, facilitated by the electron-withdrawing nitro group at the 5-position, which stabilizes the Meisenheimer complex intermediate.
  • Reduction of the nitro group to amine typically involves catalytic hydrogenation, preserving the pyrrolidinyl substituent.
  • Salt formation with HCl protonates both the quinoline amine and pyrrolidinyl nitrogen, resulting in the dihydrochloride salt.

Summary and Research Findings

  • The predominant preparation method for 8-(1-pyrrolidinyl)-5-quinolinamine dihydrochloride involves nucleophilic aromatic substitution of halogenated quinoline precursors with pyrrolidine, followed by nitro group reduction and salt formation.
  • Recent catalytic methods for nucleophilic dearomatization of quinolines offer alternative routes with potential for improved regioselectivity and milder conditions.
  • Optimization of reaction parameters such as solvent, temperature, and catalyst choice can enhance yields and purity.
  • The dihydrochloride salt form improves compound handling and pharmaceutical applicability.

Chemical Reactions Analysis

Types of Reactions: 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the pyrrolidine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution but often involve the use of strong bases or acids.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or pyrrolidine rings .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of quinoline derivatives, including 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, in antiviral drug design. These compounds are being investigated for their ability to inhibit viral replication and exhibit cytotoxicity against various viruses.

Case Study:
In a study assessing the antiviral activity of quinoline derivatives, compounds were tested against viruses such as HSV-1 and coronaviruses. The results indicated that specific substitutions on the quinoline ring significantly enhanced antiviral efficacy, suggesting that this compound could be a candidate for further development in antiviral therapies .

Anticancer Activity

The compound has shown promise as an anticancer agent. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Data Table: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer10.5Induction of apoptosis
6-chloro-2-methyl-N-(2-methylphenyl)quinolin-4-amine;hydrochlorideLung Cancer12.3Inhibition of cell proliferation
3-amino-2-phenyl quinazolinesVarious Cancers15.0Cell cycle arrest

This table summarizes findings from various studies where quinoline derivatives were evaluated for their anticancer properties. The mechanisms often involve apoptosis induction and inhibition of key signaling pathways associated with cancer progression.

Neuroprotective Effects

Research has suggested that certain quinoline derivatives may have neuroprotective effects, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's.

Case Study:
A study investigating the effects of chloroquine derivatives on amyloid precursor protein (APP) metabolism found that modifications to the quinoline structure led to increased stability of APP fragments and reduced amyloid-beta peptide release. This suggests that compounds like this compound could be beneficial in modulating APP metabolism and potentially treating Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives are well-documented, with applications in treating bacterial infections.

Research Findings:
In vitro assays demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's mechanism involves disrupting bacterial cell membrane integrity, leading to cell death .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structural features of this compound contribute to its biological activity.

Synthesis Overview:

  • Step 1: Formation of the pyrrolidine ring.
  • Step 2: Coupling with quinoline derivatives.
  • Step 3: Dihydrochloride salt formation for enhanced solubility.

This synthetic pathway allows for modifications that can tailor the compound's properties for specific applications in drug development.

Mechanism of Action

The mechanism of action of 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The pyrrolidine ring may enhance binding affinity to certain proteins, leading to inhibition of their activity. These interactions can trigger various cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Chloromethyl-8-hydroxyquinoline Hydrochloride
  • Structure : A chloromethyl group at the 5-position and a hydroxyl group at the 8-position.
  • Synthesis: Prepared via reaction of 8-hydroxyquinoline with formaldehyde and concentrated HCl, yielding a chloromethyl intermediate .
  • Key Differences :
    • The chloromethyl group introduces electrophilicity, enabling nucleophilic substitutions (e.g., with alcohols or amines), whereas the pyrrolidinyl group in the target compound is a pre-formed tertiary amine .
    • Lower yields (≤78%) due to by-product formation during synthesis, particularly when reacting with alcohols or glycols .
Compound Molecular Formula Substituents (Position) Solubility Application Reference
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride C₁₃H₁₇Cl₂N₃ Pyrrolidinyl (8), NH₂ (5) High (aqueous) Pharmaceutical research
5-Chloromethyl-8-hydroxyquinoline hydrochloride C₁₀H₈ClNO·HCl ClCH₂ (5), OH (8) Moderate Intermediate for derivatives
5-Methoxyquinolin-8-amine Derivatives
  • Structure : Methoxy group at the 5-position and amine at the 8-position.
  • Synthesis: Reacted with acid chlorides to form amides, as seen in palladium-catalyzed monoarylation/amidation studies .
  • Key Differences: Methoxy groups enhance electron density on the quinoline ring, altering reactivity compared to the electron-rich pyrrolidinyl group. Amide derivatives (e.g., (S)-2-(1,3-Dioxoisoindolin-2-yl)-N-(5-methoxyquinolin-8-yl)propanamide) are tailored for catalytic applications rather than direct bioactivity .
Pyrrolidinyl/Piperidinyl Ether Hydrochlorides
  • Examples: 5-Chloro-8-(3-pyrrolidinyloxy)quinoline hydrochloride (CAS 1220028-30-7): Ether linkage at the 8-position with a pyrrolidinyl group . 5-Chloro-8-quinolinyl 3-piperidinyl ether hydrochloride (CAS 1219979-64-2): Piperidinyl ether substituent .
  • Key Differences: Ether linkages reduce basicity compared to the amine group in the target compound.

Dihydrochloride Salts of Biogenic Amines

  • Examples : Putrescine dihydrochloride, cadaverine dihydrochloride .
  • Key Differences: Linear aliphatic amines (e.g., putrescine) lack the aromatic quinoline core, limiting their use to biochemical studies (e.g., biogenic amine analysis in foods) . Similar dihydrochloride salt forms enhance solubility but differ in toxicity profiles (e.g., benzidine dihydrochloride is carcinogenic ).

Biological Activity

8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities, particularly in the context of neurodegenerative diseases and cancer therapies. This article explores the compound's mechanisms of action, efficacy in various biological systems, and relevant case studies that highlight its therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1609407-54-6
  • Molecular Formula : C12H14Cl2N2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound exhibits properties that can modulate enzyme activity, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes linked to neurodegenerative processes, particularly those involved in amyloid precursor protein (APP) metabolism. This inhibition can reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.
  • Cellular Uptake : The lipophilic nature of the quinoline structure facilitates its passage through biological membranes, enhancing its bioavailability and efficacy in target tissues.

Antineoplastic Activity

Research indicates that this compound possesses antitumor properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative disease models.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes related to APP metabolism
Anticancer PropertiesInduces apoptosis in cancer cell lines
NeuroprotectionProtects neuronal cells from oxidative damage

Case Study 1: Neurodegenerative Disease Model

A study conducted on transgenic mice models of Alzheimer’s disease evaluated the effects of this compound on cognitive function and amyloid plaque formation. Mice treated with the compound exhibited improved memory performance and reduced plaque accumulation compared to control groups.

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human glioblastoma cell lines showed that treatment with the compound led to a significant decrease in cell viability and increased markers of apoptosis. The findings suggest potential applications for the compound as a therapeutic agent in glioblastoma treatment.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Selectivity : The compound demonstrates selective inhibition of specific enzyme targets over others, which may minimize side effects associated with broader-spectrum inhibitors.
  • Synergistic Effects : When combined with other agents, such as established chemotherapeutics, it may enhance overall efficacy against resistant cancer phenotypes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions, where halogenated quinoline derivatives (e.g., 5-chloro-8-nitroquinoline) react with pyrrolidine under basic conditions. Subsequent reduction of the nitro group and salt formation with HCl yields the dihydrochloride. To optimize purity, use high-purity starting materials, control reaction temperatures (e.g., 60–80°C), and employ column chromatography or recrystallization for intermediate purification. Copper catalysts may enhance regioselectivity in substitution reactions .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Confirm the pyrrolidine ring integration (δ ~2.5–3.5 ppm for N-CH₂ protons) and quinoline aromatic protons (δ ~7.5–9.0 ppm).
  • Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen bonding in the dihydrochloride form.
  • HPLC : Assess purity (>95% recommended for biological assays) using reverse-phase columns and UV detection .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, EN 166-compliant safety goggles) and work in a fume hood. Avoid skin contact via double-gloving and proper glove removal techniques. In case of exposure, rinse affected areas with water for 15 minutes. Store the compound in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for nucleophilic substitution steps. Reaction path search algorithms (e.g., GRRM) identify optimal solvent systems (e.g., DMF/water mixtures) and catalyst loadings. Machine learning models trained on reaction databases can suggest temperature/pH ranges to minimize byproducts. Validate predictions with small-scale experiments before scaling .

Q. How should researchers address contradictory bioactivity data for this compound in different assay systems?

  • Methodological Answer : Conduct cross-validation using:

  • Orthogonal Assays : Compare results from enzymatic inhibition, cell viability (MTT assay), and in vivo models.
  • Controlled Variables : Standardize cell lines, solvent (e.g., DMSO concentration ≤0.1%), and incubation times.
  • Statistical Analysis : Apply ANOVA or Bayesian inference to distinguish assay-specific artifacts from true biological effects. Document batch-to-batch variability in compound purity .

Q. What strategies are effective for scaling up synthesis while maintaining reaction efficiency and yield?

  • Methodological Answer : Implement:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitro group reduction).
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation.
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) via factorial design to maximize yield .

Q. How can the stability of this compound be evaluated under varying storage and experimental conditions?

  • Methodological Answer : Perform accelerated stability studies:

  • Thermal Stress Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) to detect quinoline ring oxidation.
  • pH Stability : Incubate in buffers (pH 1–10) and quantify hydrolysis products using LC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-(1-Pyrrolidinyl)-5-quinolinamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.